molecular formula C6H10F2N2O B2771063 3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide CAS No. 1704334-39-3

3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide

Cat. No.: B2771063
CAS No.: 1704334-39-3
M. Wt: 164.156
InChI Key: GDRIDPHTFICHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide is a fluorinated compound with the molecular formula C₆H₁₀F₂N₂O and a molecular weight of 164.15 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentane ring substituted with two fluorine atoms and a hydroxycarboximidamide group. It is primarily used in research settings due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The hydroxycarboximidamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide is unique due to the presence of both fluorine atoms and the hydroxycarboximidamide group. This combination imparts distinct chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3,3-difluoro-N'-hydroxycyclopentane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c7-6(8)2-1-4(3-6)5(9)10-11/h4,11H,1-3H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRIDPHTFICHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=NO)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC1/C(=N/O)/N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.